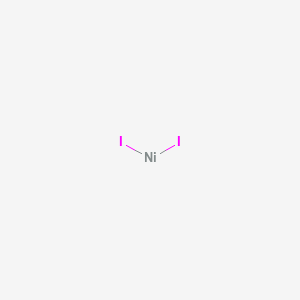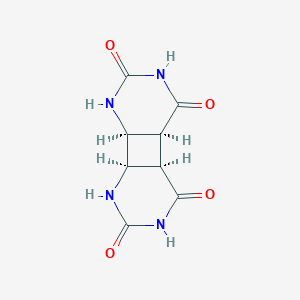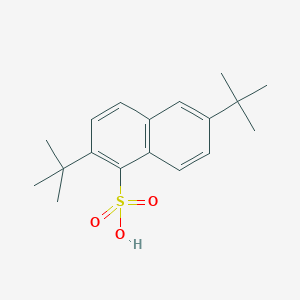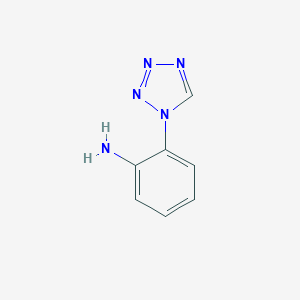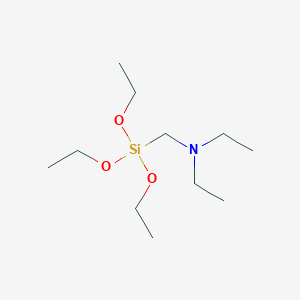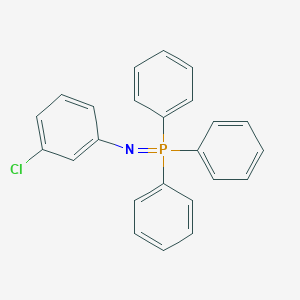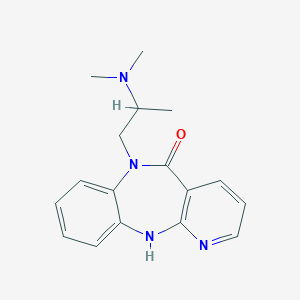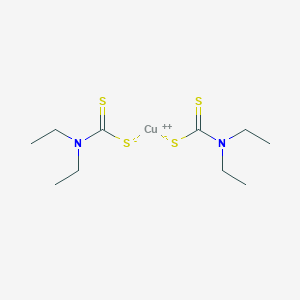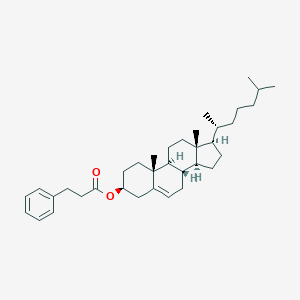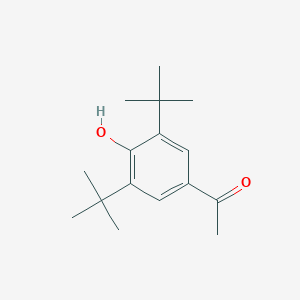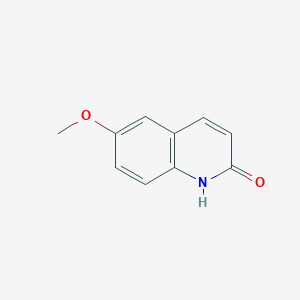
Xenon XE-127
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenon XE-127 is a rare and highly valued noble gas that has a variety of uses in scientific research. This element is a colorless, odorless, and tasteless gas that is found in trace amounts in the Earth's atmosphere. Xenon XE-127 is used in a variety of scientific research applications due to its unique properties, which make it an ideal tool for studying a wide range of biological and physical phenomena.
Wissenschaftliche Forschungsanwendungen
1. Calibration of Remote Monitoring Stations
Xenon-127 (127Xe) has been utilized in the standardization of gas counting, particularly in calibrating remote radio-xenon monitoring stations. This involves the internal gas counting using proportional counters and the calculation of detection efficiency, taking into account the cascade of events following electron capture and gamma transitions. The study by Rodrigues et al. (2014) demonstrates that 127Xe can serve as a surrogate for 133Xe in these calibrations, highlighting its potential in environmental monitoring and security applications (Rodrigues et al., 2014).
2. Investigation of Cosmic Rays
Research by Rowe (1967) explored the isotopic composition of xenon in achondrites, focusing on isotopes like 124Xe, 126Xe, 128Xe, and 130Xe. This study did not find evidence for the reaction 127I(n, γβ) 128Xe in achondrites, setting limits on neutron flux relative to other chondrites and contributing to our understanding of cosmic ray spallation and its impact on xenon isotopes (Rowe, 1967).
3. Ventilation Studies in Medicine
Xenon-127 has been compared with Xenon-133 in ventilation studies for patients with lung diseases. Atkins et al. (1977) found that Xenon-127 offered higher photon yield and improved resolution in some phases of scintiphotos. This suggests that Xenon-127 could be more effective for certain medical imaging applications, especially due to its lower radiation dose and longer shelf life (Atkins et al., 1977).
4. Biomolecular Structure and Interaction Probing
Rubin et al. (2001) discussed the application of 129Xe in probing biomolecular structures and interactions, particularly in aqueous solutions. This research emphasizes the potential of xenon as a tool in biochemistry and molecular biology, helping to detect changes in conformation and potentially quantify buried surface area at protein-protein interfaces (Rubin et al., 2001).
Eigenschaften
CAS-Nummer |
13994-19-9 |
|---|---|
Produktname |
Xenon XE-127 |
Molekularformel |
Xe |
Molekulargewicht |
126.90518 g/mol |
IUPAC-Name |
xenon-127 |
InChI |
InChI=1S/Xe/i1-4 |
InChI-Schlüssel |
FHNFHKCVQCLJFQ-AHCXROLUSA-N |
Isomerische SMILES |
[127Xe] |
SMILES |
[Xe] |
Kanonische SMILES |
[Xe] |
Andere CAS-Nummern |
13994-19-9 |
Synonyme |
127Xe radioisotope Xe-127 radioisotope Xenon-127 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)
